2-Bromo-2'-acetonaphthone

Description

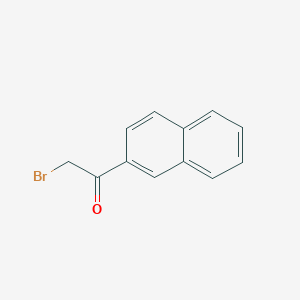

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHHGDUANVQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210199 | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-54-7 | |

| Record name | 2-(Bromoacetyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2'-acetonaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 2-naphthyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2'-acetonaphthone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-2'-acetonaphthone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this important intermediate, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of an α-Haloketone

This compound (also known as bromomethyl 2-naphthyl ketone) is an aromatic α-haloketone featuring a naphthalene core. Its chemical architecture, which combines a reactive carbonyl group and a highly labile α-bromine atom, makes it a valuable intermediate in a multitude of organic transformations.[1][2] The bromine atom serves as an excellent leaving group, rendering the adjacent α-carbon a potent electrophilic site for nucleophilic substitution.[1] Simultaneously, the carbonyl group can participate in a range of condensation and addition reactions. This dual reactivity is the cornerstone of its utility in constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and as a derivatizing agent for analytical applications.[1][2]

Key Compound Identifiers:

-

IUPAC Name: 2-bromo-1-(naphthalen-2-yl)ethanone[3]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It typically presents as a white to yellow crystalline solid, with solubility in organic solvents like acetonitrile and low solubility in water.[4]

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline powder/solid | [4] |

| Melting Point | 82-84 °C | [4][5] |

| Boiling Point | 349.8 ± 15.0 °C (Predicted) | [4] |

| Flash Point | 99.1 °C | [4] |

| Solubility | Soluble in acetonitrile. Low solubility in water. | [4][5] |

| Density | 1.4188 (Rough Estimate) | [4] |

Synthesis: The Alpha-Bromination of 2-Acetonaphthone

The most direct and widely adopted method for preparing this compound is the alpha-bromination of its precursor, 2-acetonaphthone.[1] This reaction leverages the acidic nature of the α-protons adjacent to the carbonyl group.

Mechanistic Considerations

The bromination can proceed through two primary mechanisms, contingent on the reaction conditions:[1]

-

Electrophilic Pathway: In polar solvents such as acetic acid or acetonitrile, the reaction typically follows an acid-catalyzed electrophilic addition to the enol or enolate form of the ketone. The ketone tautomerizes to its enol form, whose electron-rich double bond then attacks the elemental bromine.

-

Radical Pathway: The presence of light or a radical initiator can trigger a free-radical chain reaction. This involves the homolytic cleavage of Br₂, followed by abstraction of an α-hydrogen by a bromine radical to form a resonance-stabilized enolate radical, which then reacts with another molecule of Br₂.

General Synthesis Workflow

The diagram below outlines the typical laboratory workflow for the synthesis of this compound from 2-acetonaphthone.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure for the synthesis of this compound.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-acetonaphthone (1 equivalent) in glacial acetic acid.

-

Bromine Addition: While stirring, add elemental bromine (1 to 1.1 equivalents) dropwise from the dropping funnel. Maintain the temperature of the reaction mixture, using an ice bath if necessary, as the reaction is exothermic.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. The product will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any residual bromine.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Chemical Reactivity: A Tale of Two Electrophilic Centers

The reactivity of this compound is dominated by the two electrophilic sites: the α-carbon and the carbonyl carbon. The interplay between these sites allows for a diverse range of chemical transformations.[1][6]

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the α-Carbon

The most significant reaction of this compound is nucleophilic substitution at the carbon bearing the bromine atom.[1] The adjacent electron-withdrawing carbonyl group greatly enhances the reactivity of the C-Br bond by polarizing it and stabilizing the transition state of an Sₙ2 reaction.[1][6] This makes the α-carbon highly susceptible to attack by a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates.[1][7]

-

Causality: The rate of Sₙ2 reactions on α-haloketones is significantly faster than on corresponding alkyl halides.[6] This heightened reactivity is fundamental to its role as an alkylating agent, allowing for the facile introduction of the 2-naphthoylmethyl group into various molecules.[1]

Carbonyl Reactivity: The Claisen-Schmidt Condensation

The carbonyl group can undergo reactions typical of ketones. A prominent example is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.[8][9][10] Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and exhibit a wide range of biological activities.[8][9]

Heterocycle Synthesis

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of heterocyclic systems. In the Hantzsch thiazole synthesis, for example, it reacts with a thioamide to construct the thiazole ring, a common scaffold in medicinal chemistry.[1]

Competing Reactions: Favorskii Rearrangement

When treated with strong bases, particularly sterically hindered ones, α-haloketones can undergo the Favorskii rearrangement instead of direct substitution.[11][12] This involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. Careful selection of the base and reaction conditions is crucial to favor the desired Sₙ2 pathway and minimize this competing reaction.[12]

Key Applications

Versatile Synthetic Intermediate

As established, the primary role of this compound is as a versatile building block in organic synthesis. Its ability to participate in both nucleophilic substitutions and carbonyl condensations allows for the construction of complex molecular architectures from a readily available starting material.[1]

Derivatizing Agent in Analytical Chemistry

In analytical chemistry, this compound is widely used as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1] It reacts with analytes containing nucleophilic functional groups (e.g., thiols, carboxylic acids) to attach the naphthacyl moiety. This group is a strong chromophore and fluorophore, significantly enhancing the detection sensitivity of the analyte.

Field-Proven Examples:

-

Fatty Acids: Used as a derivatization reagent for the determination of fatty acids extracted from biological sources like Botryococcus braunii.[5][13]

-

Captopril: Employed in a sensitive HPLC method for the determination of the ACE inhibitor captopril in plasma by reacting with its thiol group.[5][13]

-

Naphthenate Deposits: Used to convert and quantify complex tetra-acids extracted from calcium naphthenate deposits in the oil industry.[5][13]

Analytical Characterization: Spectral Data

Spectroscopic analysis provides definitive structural confirmation of this compound.

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | ~4.5-5.0 ppm (s, 2H): A sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). A specific reported value is 4.568 ppm. ~7.5-8.5 ppm (m, 7H): A complex multiplet region for the seven aromatic protons of the naphthalene ring system. A downfield singlet is often observed for the proton at the C1 position of the naphthalene ring (~8.5 ppm). | [1][14] |

| ¹³C NMR | ~30-35 ppm: Signal for the bromomethyl carbon (-CH₂Br). ~190-195 ppm: Signal for the carbonyl carbon (C=O). ~125-136 ppm: Multiple signals corresponding to the carbons of the naphthalene ring. | [3] |

| Mass Spec (EI) | Molecular Ion: A characteristic pair of peaks of almost equal intensity at m/z 248 and 250, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Key Fragments: A prominent peak at m/z 155 due to the loss of the bromomethyl radical (•CH₂Br), corresponding to the naphthoyl cation [C₁₀H₇CO]⁺. Another significant fragment appears at m/z 127, resulting from the subsequent loss of carbon monoxide (CO) from the naphthoyl cation, yielding the naphthyl cation [C₁₀H₇]⁺. | [1][3] |

| IR Spectroscopy | ~1680-1700 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone. ~3050-3100 cm⁻¹: C-H stretching for the aromatic ring. ~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~600-700 cm⁻¹: C-Br stretching vibration. | [3] |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause respiratory irritation (STOT SE 3).[3][5] It is also a lachrymator, a substance that irritates the eyes and causes tears.[15]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles along with a face shield.[4][5][15] For operations that may generate dust, a P3 respirator cartridge is recommended.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[5][15]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value stems from its dual reactivity. The activated α-bromomethyl group provides a reliable handle for nucleophilic substitution, while the aromatic ketone moiety allows for further molecular elaboration. These properties have established it as a key reagent in the synthesis of complex organic molecules, heterocycles, and as an indispensable derivatizing agent for enhancing analytical sensitivity in chromatography. A thorough understanding of its reactivity, including potential side reactions, is paramount for its effective and safe utilization in research and development.

References

-

This compound - ChemBK. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]

-

α-Halo ketone - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. Retrieved January 9, 2026, from [Link]

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE. Retrieved January 9, 2026, from [Link]

-

This compound | C12H9BrO | CID 69179. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ACS Omega. Retrieved January 9, 2026, from [Link]

-

Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022, March 18). Journal of Chemical Reviews. Retrieved January 9, 2026, from [Link]

-

New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters. Retrieved January 9, 2026, from [Link]

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-(BROMOACETYL)NAPHTHALENE (EVT-320733) | 613-54-7 [evitachem.com]

- 3. This compound | C12H9BrO | CID 69179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-ブロモ-2′-アセトナフトン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-溴-2′-萘乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. BROMOMETHYL 2-NAPHTHYL KETONE(613-54-7) 1H NMR spectrum [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-2'-acetonaphthone (CAS 613-54-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-2'-acetonaphthone, a versatile synthetic intermediate with significant applications in medicinal chemistry and analytical sciences. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but the underlying chemical principles and practical insights essential for leveraging this reagent's full potential in a research and development setting.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-bromo-1-(naphthalen-2-yl)ethanone, is an α-haloketone distinguished by a naphthalene moiety.[1][2] This structural feature is central to its utility, particularly its role as a chromophoric and fluorophoric tag in analytical derivatization.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 613-54-7 | [3][4] |

| Molecular Formula | C₁₂H₉BrO | [1][5][6] |

| Molecular Weight | 249.10 g/mol | [1][7][3][5] |

| Appearance | White to yellow or purple-brownish crystalline powder | [4][5] |

| Melting Point | 82-84 °C (lit.) | [4][5] |

| Boiling Point | 349.8 ± 15.0 °C (Predicted) | [4][5] |

| Solubility | Soluble in acetonitrile | [4][5] |

| InChI Key | YHXHHGDUANVQHE-UHFFFAOYSA-N | [1][4][6] |

Structural Representation

The structure of this compound is foundational to its reactivity. The key features are the electrophilic carbon of the bromomethyl group and the conjugated naphthalene ring system.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The principal and most direct method for synthesizing this compound is the α-bromination of 2-acetonaphthone.[7] This reaction's efficacy hinges on careful control of reaction conditions to ensure high yield and purity.

Underlying Principles of Synthesis

The heightened reactivity of the α-carbon in 2-acetonaphthone is due to the electron-withdrawing effect of the adjacent carbonyl group. This facilitates the substitution of a proton with a bromine atom. The reaction can proceed through either a radical or an electrophilic pathway, dictated by the chosen conditions. The presence of light or a radical initiator favors a free-radical chain reaction, while polar solvents can promote an electrophilic mechanism involving an enol or enolate intermediate.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system designed for high-yield synthesis.

Materials:

-

2-Acetonaphthone

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-acetonaphthone in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of elemental bromine dissolved in a small amount of glacial acetic acid through the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. The choice of acetic acid as a solvent is due to its polarity, which can facilitate the reaction, and its ability to dissolve both reactants.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water. The crude this compound will precipitate as a solid.

-

Neutralization: Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.

-

Drying and Purification: Dry the crude product. For purification, recrystallize from ethanol to yield a crystalline solid. Dry the purified product under vacuum.

Caption: General workflow for the synthesis of this compound.

Reactivity Profile and Synthetic Utility

The synthetic versatility of this compound is primarily due to the reactivity of the α-bromomethyl carbon. This carbon is a potent electrophilic center, making it highly susceptible to nucleophilic attack. The adjacent carbonyl group not only polarizes the C-Br bond but also stabilizes the transition state of substitution reactions, enhancing its reactivity.

Nucleophilic Substitution Reactions

This is the most prominent reaction type for this compound. The bromine atom serves as an excellent leaving group, allowing for the facile introduction of a wide range of functional groups by reaction with various nucleophiles such as amines, thiols, and carboxylates. This reactivity is extensively exploited in the synthesis of more complex molecules. For instance, it is a key reagent in the Hantzsch thiazole synthesis for constructing thiazole rings.[7]

Applications in Drug Development and Analytical Chemistry

The unique properties of this compound make it a valuable tool in both the synthesis of novel pharmaceutical compounds and in the analytical methods used to quantify them.

Derivatizing Agent for HPLC Analysis

A significant application of this compound is as a derivatizing agent for enhancing the detection of various analytes in High-Performance Liquid Chromatography (HPLC).[4] By reacting with analytes containing functional groups like carboxylic acids or thiols, it attaches the 2-naphthacyl group. This moiety is a strong chromophore and fluorophore, significantly improving the sensitivity and accuracy of UV or fluorescence detection.

Examples of its application include:

-

Determination of captopril in plasma.[4]

-

Quantification of fatty acids.

-

Analysis of tetra-acids from calcium naphthenate deposits.[4]

Workflow for Derivatization Prior to HPLC

Sources

- 1. This compound | C12H9BrO | CID 69179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(BROMOACETYL)NAPHTHALENE (EVT-320733) | 613-54-7 [evitachem.com]

- 3. 613-54-7|this compound|BLD Pharm [bldpharm.com]

- 4. BROMOMETHYL 2-NAPHTHYL KETONE | 613-54-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. BROMOMETHYL 2-NAPHTHYL KETONE(613-54-7) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Bromo-2'-acetonaphthone: Synthesis, Reactivity, and Applications in Advanced Analytical and Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2'-acetonaphthone, an α-haloketone featuring a naphthalene moiety, is a pivotal reagent in modern organic chemistry and analytical science. Its significance stems from its dual-reactive nature, possessing both a carbonyl group and a highly labile bromine atom on the α-carbon. This unique structural arrangement makes it an exceptionally versatile synthetic intermediate for constructing complex molecular architectures, particularly heterocyclic systems. Furthermore, its role as a derivatizing agent is critical in analytical chemistry, where it enhances the detection of various analytes in high-performance liquid chromatography (HPLC). This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, reaction mechanisms, and key applications, offering field-proven insights for professionals in research and development.

Introduction: The Strategic Importance of an α-Haloketone

This compound, systematically named 2-bromo-1-(naphthalen-2-yl)ethanone, belongs to the class of α-halocarbonyl compounds.[1][2] The primary strategic value of this compound lies in the pronounced reactivity of the carbon-bromine bond.[3] The adjacent electron-withdrawing carbonyl group significantly polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This inherent reactivity is harnessed by chemists for two principal purposes:

-

As a Synthetic Building Block: The bromine atom serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the precise and efficient introduction of diverse functional groups (e.g., amines, thiols, carboxylates), making it a cornerstone reagent in the synthesis of complex organic molecules and pharmaceutical intermediates.[3] A notable example is its application in the classical Hantzsch thiazole synthesis for creating medicinally relevant heterocyclic scaffolds.[3]

-

As an Analytical Derivatizing Agent: In analytical chemistry, particularly for HPLC, sensitivity and selectivity are paramount. This compound is used to "tag" analyte molecules that lack a strong chromophore. By reacting with functional groups like carboxylic acids or thiols, it attaches the naphthacyl group, which is a potent chromophore, dramatically enhancing ultraviolet (UV) or fluorescence detection and enabling accurate quantification at low concentrations.[3]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrO | [1][2][4][5] |

| Molecular Weight | 249.10 g/mol | [1][4][5][6] |

| IUPAC Name | 2-bromo-1-(naphthalen-2-yl)ethanone | [1][2] |

| CAS Number | 613-54-7 | [1][4][6] |

| Appearance | White to yellow crystalline solid | [4] |

| Melting Point | 82-84 °C | [4][6] |

| Solubility | Soluble in acetonitrile, ethanol, ether; low solubility in water. | [4][6] |

| Synonyms | Bromomethyl 2-naphthyl ketone, 2-(Bromoacetyl)naphthalene | [1][6] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][7] It is also irritating to the respiratory system.[4][6] The signal word is "Danger".[6][7]

-

Handling Protocols:

-

Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[7] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

Synthesis and Reaction Mechanism

The most common and direct route to this compound is the α-bromination of its precursor, 2-acetonaphthone.

Synthesis Workflow

The synthesis involves the selective bromination of the methyl group adjacent to the carbonyl function.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Materials: 2-Acetonaphthone, elemental bromine (Br₂), and a suitable solvent (e.g., glacial acetic acid, acetonitrile, or dichloromethane).[3]

-

Procedure:

-

Dissolve 2-acetonaphthone in the chosen solvent within a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Slowly add a 1:1 molar equivalent of elemental bromine dropwise to the stirred solution. A slight excess of bromine may be used to ensure complete conversion.[3]

-

After the addition is complete, allow the reaction to stir at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into cold water to precipitate the crude product and react with any excess bromine.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

-

Mechanistic Considerations

The bromination of 2-acetonaphthone can proceed through two distinct pathways depending on the reaction conditions.[3]

-

Electrophilic Pathway: In polar solvents like acetic acid, the reaction typically proceeds via an acid-catalyzed enol or enolate intermediate. The electron-rich double bond of the enol attacks the bromine molecule in a classic electrophilic addition mechanism.

-

Radical Pathway: In the presence of UV light or a radical initiator, the reaction can follow a free-radical chain mechanism. This involves the homolytic cleavage of Br₂ to form bromine radicals, which then abstract a proton from the α-carbon, leading to the formation of the product.[3]

Applications in Research and Development

The utility of this compound is broad, spanning from the creation of novel therapeutic agents to the sensitive detection of biomarkers.

Application as a Derivatizing Agent for HPLC

This is one of the most powerful applications of the compound. The process involves a simple nucleophilic substitution reaction where the analyte of interest displaces the bromide ion.

Caption: Workflow for using this compound in HPLC derivatization.

This technique has been successfully applied to the analysis of several important compounds in complex matrices.

| Analyte | Field of Application | Purpose of Derivatization | Source(s) |

| Captopril | Pharmaceutical Analysis | Sensitive determination of the antihypertensive drug in plasma. | [6] |

| Fatty Acids | Bioanalysis | Determination of fatty acids extracted from biological sources like Botryococcus braunii. | [6] |

| Tetra-acids | Industrial Chemistry | Quantification of tetra-acids in complex calcium naphthenate deposits. | [6] |

| Valproic Acid | Clinical Chemistry | Analysis of the antiepileptic drug in human plasma samples. | [3] |

Protocol: Derivatization of a Carboxylic Acid for HPLC-UV Analysis

This protocol provides a self-validating system for the quantification of a generic carboxylic acid (R-COOH).

-

Objective: To convert a non-chromophoric carboxylic acid into a strongly UV-absorbing naphthacyl ester for HPLC analysis.

-

Methodology:

-

Standard Preparation: Prepare a stock solution of the carboxylic acid standard in acetonitrile.

-

Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 5 mg/mL) and a catalyst solution (e.g., triethylamine in acetonitrile).

-

Derivatization:

-

In a 1.5 mL autosampler vial, combine 100 µL of the standard solution, 200 µL of the this compound solution, and 50 µL of the catalyst solution.

-

Seal the vial and heat at 60 °C for 30 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

-

Sample Preparation: The sample is now ready for direct injection into the HPLC system.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to a wavelength appropriate for the naphthacyl chromophore (typically around 254 nm).

-

-

Validation: A calibration curve should be generated using a series of standards to ensure linearity and accuracy of the quantification.

-

Conclusion

This compound is a high-value chemical tool whose utility is firmly established in both synthetic and analytical chemistry. Its predictable reactivity, governed by the interplay between the carbonyl group and the α-bromine, provides a reliable platform for molecular construction and sensitive analysis. For researchers and drug development professionals, a mastery of its properties and reaction protocols is essential for advancing projects that require the synthesis of novel compounds or the precise quantification of analytes in challenging biological and industrial matrices.

References

- This compound | 613-54-7. Benchchem.

- This compound | C12H9BrO | CID 69179. PubChem.

- This compound. ChemBK.

- 2-Bromo-2′-acetonaphthone 99% | 613-54-7. Sigma-Aldrich.

- 2-Bromo-2′-acetonaphthone 99% | 613-54-7. Sigma-Aldrich.

- Buy 2-(BROMOACETYL)NAPHTHALENE (EVT-320733) | 613-54-7. EvitaChem.

- 2-Bromo-2′-acetonaphthone 99% | 613-54-7. Sigma-Aldrich.

- 2-Bromo-2′-acetonaphthone 99% | 613-54-7. Sigma-Aldrich.

- 2-Bromo-2′-acetonaphthone 99% | 613-54-7. Sigma-Aldrich.

- SAFETY DATA SHEET - a-Bromo-2`-acetonaphthone. Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromoacetophenone. Fisher Scientific.

Sources

- 1. This compound | C12H9BrO | CID 69179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(BROMOACETYL)NAPHTHALENE (EVT-320733) | 613-54-7 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-2 -acetonaphthone 99 613-54-7 [sigmaaldrich.com]

- 6. 2-Brom-2′-acetonaphthon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-2'-acetonaphthone from 2-acetonaphthone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-2'-acetonaphthone, a valuable α-haloketone intermediate in organic and medicinal chemistry. The document details the underlying acid-catalyzed electrophilic substitution mechanism, provides a robust, step-by-step experimental protocol, and outlines critical safety considerations for handling the hazardous materials involved. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Synthetic Utility of α-Haloketones

α-Haloketones are a highly versatile class of organic compounds, distinguished by the presence of a halogen atom on the carbon atom alpha to a carbonyl group.[1][2] This unique bifunctional arrangement, featuring two adjacent electrophilic centers (the α-carbon and the carbonyl carbon), makes them powerful building blocks for a wide array of molecular architectures.[3][4] They are pivotal precursors in the synthesis of diverse N-, S-, and O-heterocycles, many of which form the core of pharmacologically active compounds with applications as anticancer, antibacterial, and antiviral agents.[3][5]

This compound (also known as 2-bromo-1-(naphthalen-2-yl)ethanone) is a prominent member of this class.[6][7] Its utility extends from being a key intermediate in drug discovery programs to serving as a derivatizing agent in analytical chemistry, for instance, in the HPLC analysis of therapeutic drugs.[8] The direct α-bromination of its parent ketone, 2-acetonaphthone, is the most straightforward and widely employed method for its preparation.[8] This guide focuses on the acid-catalyzed variant of this reaction, a fundamental transformation in synthetic organic chemistry.[9][10]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The electrophilic α-bromination of a ketone, such as 2-acetonaphthone, in an acidic medium proceeds through a well-established, multi-step mechanism involving an enol intermediate.[9][10] The acid catalyst is essential as it facilitates the keto-enol tautomerism, converting the ketone into its more nucleophilic enol form, which is the active species in the reaction.[10][11]

The mechanism can be delineated into the following key steps:[9][11]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-acetonaphthone by the acid catalyst (e.g., H⁺ from acetic acid). This step increases the electrophilicity of the carbonyl carbon and, crucially, enhances the acidity of the α-hydrogens.[11][12]

-

Enolization (Rate-Determining Step): A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, abstracts an α-proton. This leads to the formation of a carbon-carbon double bond, resulting in the neutral enol intermediate.[11][12] This tautomerization is the slow, rate-determining step of the overall reaction.[13] Kinetic studies confirm that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, supporting the enol formation as the rate-limiting step.[9]

-

Electrophilic Attack: The electron-rich π-bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). This forms a new carbon-bromine bond at the α-position and generates a protonated carbonyl intermediate.[11][12]

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst. This final step yields the α-bromo ketone product, this compound.[11]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from standard methods for the acid-catalyzed α-bromination of aromatic ketones.[8][10]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity | Notes |

| 2-Acetonaphthone | 170.21 | 1.0 | (Specify mass, e.g., 10.0 g) | Starting material.[14] |

| Glacial Acetic Acid | 60.05 | - | (Specify volume, e.g., 50 mL) | Solvent and acid catalyst.[9] |

| Bromine (Br₂) | 159.81 | 1.0 | (Calculate mass/volume) | Brominating agent. Extremely toxic and corrosive. [15] |

| Dichloromethane (DCM) | 84.93 | - | (Specify volume, e.g., 150 mL) | Extraction solvent. |

| Sodium Thiosulfate (sat. aq.) | 158.11 | - | (As needed) | To quench excess bromine.[12] |

| Sodium Bicarbonate (sat. aq.) | 84.01 | - | (As needed) | To neutralize acid.[12] |

| Brine (sat. aq. NaCl) | 58.44 | - | (As needed) | For washing.[12] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | (As needed) | Drying agent.[16] |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetonaphthone (1.0 eq.) in glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

-

Bromine Addition: Cool the flask in an ice-water bath. In a separate container, carefully measure the required amount of bromine (1.0 eq.) and dilute it with a small amount of glacial acetic acid. Transfer this bromine solution to a pressure-equalizing dropping funnel.

-

Add the bromine solution dropwise to the stirred ketone solution over 20-30 minutes.[12] Maintain the reaction temperature below 10 °C during the addition to control any exotherm.[10] The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[10]

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and dichloromethane. To neutralize any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears.[12]

-

Workup - Extraction and Washing: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) to remove acetic acid, followed by brine.[10][12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[10][12]

-

Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or aqueous methanol) to yield the pure product.[17]

Product Characterization

The identity and purity of the synthesized this compound (m.p. 82-84 °C) can be confirmed using standard analytical techniques such as:

-

Melting Point: Compare with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and absence of impurities.

-

Mass Spectrometry: To verify the molecular weight (249.10 g/mol ).[6][18]

-

IR Spectroscopy: To identify the characteristic carbonyl stretch.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Safety and Hazard Management

The synthesis of this compound involves substances with significant hazards that require strict adherence to safety protocols.

-

Bromine (Br₂): Bromine is extremely toxic, highly corrosive, and a strong oxidizing agent.[19] It can cause severe chemical burns upon skin contact and is fatal if inhaled.[20] All manipulations involving liquid bromine must be performed in a well-ventilated chemical fume hood.[15][20] Appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile), is mandatory.[15][21] An emergency eyewash station and safety shower must be readily accessible.[21] A solution of sodium thiosulfate should be kept on hand to neutralize any spills.[15]

-

α-Bromo Ketones: The product, this compound, is an α-bromo ketone. This class of compounds are potent lachrymators (tear-inducing) and are considered strong alkylating agents.[1] They are irritants to the eyes, skin, and respiratory tract.[7][18] Avoid inhalation of dust or vapors and prevent skin contact by using appropriate PPE.[12]

-

Solvents and Acids: Dichloromethane is a hazardous solvent, and glacial acetic acid is corrosive. Handle these reagents within a fume hood and avoid inhalation of vapors.[12]

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work and dispose of all chemical waste according to institutional and local regulations.[20][22] In case of exposure, immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water; seek immediate medical attention.[23]

Conclusion

The acid-catalyzed α-bromination of 2-acetonaphthone is an efficient and reliable method for producing this compound, a synthetically important intermediate. A thorough understanding of the underlying enol-based mechanism is key to controlling the reaction. By following the detailed protocol and adhering strictly to the outlined safety procedures, researchers can confidently and safely synthesize this valuable compound for further application in pharmaceutical development and chemical research.

References

- Application Notes and Protocols: A Step-by-Step Guide for the Bromination of Ketones with N-Bromoacetamide - Benchchem. (n.d.).

- α-Haloketones as versatile building blocks in organic synthesis. - ResearchGate. (n.d.).

- Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.).

- This compound | 613-54-7 - Benchchem. (n.d.).

- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).

- α-Halo ketone - Wikipedia. (n.d.).

- 22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2024, July 30).

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.).

- An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone - Benchchem. (n.d.).

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29).

- 2-bromonaphthalene - Organic Syntheses Procedure. (n.d.).

- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).

- Bromine - SAFETY DATA SHEET. (2023, January 12).

- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).

- Bromine | Chemical Emergencies - CDC. (2024, September 6).

- Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. (2024, August 19).

- α-Bromo-2-acetonaphthone - ChemBK. (2024, April 9).

- A Comparative Analysis of Alpha-Haloketones in Synthetic Chemistry - Benchchem. (n.d.).

- 613-54-7 | 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | ChemScene. (n.d.).

- To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. (n.d.).

- 2-Bromo-2′-acetonaphthone 99 613-54-7 - Sigma-Aldrich. (n.d.).

- This compound | C12H9BrO | CID 69179 - PubChem. (n.d.).

- Bromination of Acetone | Chem Lab - Truman ChemLab. (2013, November 3).

- 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem. (n.d.).

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C12H9BrO | CID 69179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chembk.com [chembk.com]

- 19. Bromination of Acetone | Chem Lab [chemlab.truman.edu]

- 20. carlroth.com [carlroth.com]

- 21. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 22. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 23. Bromine | Chemical Emergencies | CDC [cdc.gov]

A Technical Guide to the α-Bromination of 2'-Acetonaphthone: Mechanism, Protocol, and Field-Proven Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Synthetic Value of α-Halo Ketones

The α-bromination of ketones is a cornerstone transformation in synthetic organic chemistry, yielding α-bromo ketones that serve as highly versatile intermediates. The resulting product from the bromination of 2'-acetonaphthone, 2-bromo-2'-acetonaphthone, is a valuable precursor in the synthesis of a wide range of biologically active molecules and complex molecular architectures.[1] Its significance lies in the two reactive sites: the carbonyl group and the bromine-bearing α-carbon. The bromine atom acts as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution, which is instrumental in constructing heterocyclic systems like thiazoles and for attaching chromophoric tags for analytical derivatization in HPLC methods.[1][2] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical process insights to empower researchers in leveraging this powerful synthetic tool.

The Core Mechanism: An Acid-Catalyzed Pathway

The selective bromination at the α-position of 2'-acetonaphthone is most effectively achieved under acidic conditions.[3] The reaction proceeds through a well-established three-step mechanism involving an enol intermediate.[4][5][6] Attempting this reaction under basic conditions would risk undesirable side reactions, such as the haloform reaction, especially given that 2'-acetonaphthone is a methyl ketone.[3]

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, commonly acetic acid which can also serve as the solvent.[6][7] This initial step is crucial as it increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens on the adjacent methyl group.[6][8]

Step 2: Enol Formation (Rate-Determining Step) Following protonation, a weak base (like the acetate ion or a water molecule) abstracts a proton from the α-carbon.[5][6] This leads to a tautomerization from the keto form to the more reactive enol intermediate.[8] The formation of this enol is the slow, rate-determining step of the overall reaction.[5][6] The stability of the enol is a key factor, and for ketones like 2'-acetonaphthone, the equilibrium heavily favors the keto form, necessitating the acid catalyst to accelerate enolization.[9]

Step 3: Nucleophilic Attack on Bromine The electron-rich C=C double bond of the enol acts as the nucleophile, attacking an electrophilic bromine molecule (Br₂).[4][5] This forms the new carbon-bromine bond at the α-position. Subsequently, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound.[4]

Caption: Figure 1: Acid-Catalyzed Bromination Mechanism

Field-Proven Experimental Protocol

This protocol details a standard laboratory procedure for the α-bromination of 2'-acetonaphthone.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2'-Acetonaphthone | 170.21 | 10.0 g | 58.75 | Starting material |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent and catalyst |

| Bromine (Br₂) | 159.81 | 3.0 mL (9.3 g) | 58.2 | Brominating agent (slight stoichiometric deficit recommended) |

| Ice-water bath | - | As needed | - | For temperature control |

| Sodium bisulfite | 104.06 | As needed | - | To quench excess bromine |

| Diethyl ether | 74.12 | 200 mL | - | Extraction solvent |

| Saturated NaHCO₃(aq) | 84.01 | 100 mL | - | For neutralization |

| Brine | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

3.2. Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium bisulfite solution), dissolve 10.0 g (58.75 mmol) of 2'-acetonaphthone in 50 mL of glacial acetic acid.

-

Temperature Control: Cool the stirred solution in an ice-water bath to approximately 10-15°C.

-

Bromine Addition: Slowly add 3.0 mL (58.2 mmol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 20°C throughout the addition. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until the reaction mixture becomes pale yellow, indicating the consumption of bromine. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. If any bromine color persists, add a few drops of saturated sodium bisulfite solution until the color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a crystalline solid.[11]

Critical Process Parameters and Causality

-

Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it is highly corrosive and toxic.[12] N-Bromosuccinimide (NBS) is a safer, solid alternative that can also be used, often with a radical initiator or acid catalyst, to achieve selective α-bromination.[1][4]

-

Solvent Selection: Glacial acetic acid is a common and effective solvent as it also functions as the acid catalyst for the crucial enolization step.[4][7] Other polar solvents like acetonitrile or dichloromethane can also be used.[1]

-

Stoichiometry and Regioselectivity: Using a 1:1 molar ratio of ketone to bromine is critical to favor mono-bromination.[1] An excess of bromine can lead to the formation of α,α-dibrominated byproducts. The reaction is highly regioselective for the α-position due to the mechanism proceeding via the enol intermediate.[3] Aromatic ring bromination is generally not observed under these conditions unless the naphthyl ring is highly activated with electron-donating groups.[13]

-

Temperature Control: The initial cooling and slow addition of bromine are essential to control the exothermic reaction and prevent side reactions, including potential over-bromination.[12]

Product Characterization

Confirming the structure and purity of the synthesized this compound is a critical final step.

-

Melting Point: The pure product has a reported melting point of 82-84°C.[11] A sharp melting point in this range is a good indicator of purity.

-

¹H NMR Spectroscopy: The most definitive evidence of successful α-bromination is the disappearance of the methyl singlet from the starting material (2'-acetonaphthone, ~δ 2.7 ppm) and the appearance of a new singlet for the -CH₂Br protons.[14] This singlet typically appears further downfield, around δ 4.5-4.8 ppm.[15] The aromatic protons of the naphthyl group will appear in the δ 7.5-8.5 ppm region.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

Troubleshooting and Safety Considerations

-

Safety: Bromine is highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.[11][12]

-

Incomplete Reaction: If starting material remains, the reaction time can be extended, or a slight excess of bromine may be carefully added.

-

Over-bromination: If dibrominated products are observed, reduce the bromine stoichiometry in subsequent runs and ensure careful temperature control during addition.

-

Aromatic Bromination: While unlikely for 2'-acetonaphthone under these conditions, if ring bromination is suspected, purification by column chromatography may be necessary to separate the isomers.

References

-

Organic Syntheses Procedure: 2-bromonaphthalene. 16

-

BROMOMETHYL 2-NAPHTHYL KETONE(613-54-7) 1H NMR spectrum. 17

-

Acid-Catalysed Bromination of Ketones. 7

-

Halogenation Of Ketones via Enols. 4

-

This compound | 613-54-7. 1

-

Alpha Bromination of Carboxylic Acids. 18

-

Ketone halogenation. 3

-

This compound | C12H9BrO | CID 69179. 19

-

Alpha Halogenation of Aldehydes and Ketones. 5

-

This compound. 11

-

Selective α-bromination of aryl carbonyl compounds: prospects and challenges. 20

-

2-Bromoacetophenone(70-11-1) 1H NMR spectrum. 21

-

Alpha Halogenation of Aldehydes and Ketones. 22

-

2-Acetonaphthone synthesis. 23

-

2-Bromo-2′-acetonaphthone 99% | 613-54-7. 2

-

Mechanism of Acid Catalyzed Bromination of Carbonyl Compounds. 24

-

2-Bromo-2′-acetonaphthone 99% | 613-54-7.

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching. 12

-

Selective α-bromination of aryl carbonyl compounds: prospects and challenges. 25

-

α-Bromoketone synthesis by bromination. 26

-

Enol Content and Enolization. 9

-

Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. 27

-

2-Acetonaphthone(93-08-3) 1H NMR spectrum. 14

-

Mechanism of Acid-Catalyzed Bromination of Ketones. 6

-

Enolization of Aldehydes and Ketones. 8

-

Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. 28

-

A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone. 10

-

Synthesis of Enols and Enolates. 29

-

Selective bromination of acetophenone derivatives with bromine in methanol. 13

-

A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. 30

-

Enolates - Formation, Stability, and Simple Reactions. 31

-

Organic Chemistry 2 Enols & Enones. 32

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Brom-2′-acetonaphthon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. 2-Acetonaphthone(93-08-3) 1H NMR spectrum [chemicalbook.com]

- 15. BROMOMETHYL 2-NAPHTHYL KETONE(613-54-7) 1H NMR spectrum [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. This compound | C12H9BrO | CID 69179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. 2-Bromoacetophenone(70-11-1) 1H NMR [m.chemicalbook.com]

- 22. fiveable.me [fiveable.me]

- 23. 2-Acetonaphthone synthesis - chemicalbook [chemicalbook.com]

- 24. Mechanism of Acid Catalyzed Bromination of Carbonyl Compounds [research.cm.utexas.edu]

- 25. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]

- 26. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 27. Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. krc.cecri.res.in [krc.cecri.res.in]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

- 32. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-2'-acetonaphthone

This guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-Bromo-2'-acetonaphthone, a pivotal reagent in synthetic organic chemistry and analytical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization.

Chemical Identity and Molecular Structure

This compound, a brominated aromatic ketone, is systematically named 2-bromo-1-(naphthalen-2-yl)ethanone.[1][2][3] Its structure comprises a naphthalene ring substituted at the 2-position with a bromoacetyl group. This unique arrangement of a reactive α-haloketone appended to a bulky aromatic system dictates its chemical behavior and physical properties.

The presence of the bromine atom, an excellent leaving group, adjacent to the carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4] This inherent reactivity is the cornerstone of its utility as a versatile synthetic intermediate.[4]

| Identifier | Value | Source |

| CAS Number | 613-54-7 | [1][4][5] |

| Molecular Formula | C₁₂H₉BrO | [1][2][6] |

| Molecular Weight | 249.10 g/mol | [1][5][6] |

| IUPAC Name | 2-bromo-1-(naphthalen-2-yl)ethanone | [1][2] |

| Synonyms | Bromomethyl 2-naphthyl ketone, 2-(Bromoacetyl)naphthalene | [1][5] |

| InChI Key | YHXHHGDUANVQHE-UHFFFAOYSA-N | [2][4][5][7] |

| SMILES | BrCC(=O)c1ccc2ccccc2c1 | [2][5] |

Physicochemical Properties: A Summary

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various reaction media.

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid or powder.[2][6] | [2][6] |

| Melting Point | 82-84 °C (lit.) | [5][6][8] |

| Boiling Point | Approximately 325 °C (decomposes) | [6] |

| Solubility | Soluble in organic solvents like acetonitrile and ethanol; sparingly soluble in water.[5][6][8] | [5][6][8] |

The relatively high melting point is indicative of the compound's crystalline solid nature at ambient temperatures, a result of the planar and rigid naphthyl group which allows for efficient crystal packing. Its limited solubility in water is expected for a molecule with a large, nonpolar aromatic core.[6] Conversely, its solubility in organic solvents like acetonitrile facilitates its use in a wide range of organic reactions.[5][8]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features, providing a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals from the aromatic protons of the naphthalene ring and the aliphatic protons of the bromomethyl group.[4] The aromatic protons typically resonate in the downfield region (δ 7.5-8.5 ppm), with their precise chemical shifts and coupling patterns being influenced by the electron-withdrawing acetyl group.[4] The two protons of the bromomethyl group (–CH₂Br) are expected to appear as a singlet further upfield.

A representative ¹H NMR spectrum shows characteristic shifts at approximately 8.49, 8.01, 7.96, 7.90, 7.87, 7.62, 7.57, and 4.57 ppm.[7] The downfield signals correspond to the seven aromatic protons, while the singlet at ~4.57 ppm is assigned to the two protons of the bromomethyl group.[7]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the different carbon environments within the molecule. It will display signals for the carbonyl carbon, the carbons of the naphthalene ring, and the bromomethyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Other characteristic bands will include those for the aromatic C=C stretching vibrations and the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a monobrominated compound like this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units ([M]⁺ and [M+2]⁺).[4] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[4] For this compound, these peaks would be observed at m/z 248 and 250.[4]

Common fragmentation pathways for α-haloketones include the cleavage of the C-Br bond and the C-C bond between the carbonyl group and the α-carbon.[4]

Experimental Protocols: A Practical Approach

The following sections outline the fundamental experimental procedures for the synthesis and analysis of this compound, emphasizing safety and reproducibility.

Synthesis via Direct Bromination of 2'-Acetonaphthone

The most common laboratory-scale synthesis involves the direct α-bromination of 2'-acetonaphthone.

Methodology:

-

Reaction Setup : In a well-ventilated fume hood, dissolve 2'-acetonaphthone in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]

-

Bromination : Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in the same solvent to the reaction mixture with continuous stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Quenching : Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

-

Isolation : Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.

-

Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol, to obtain pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized product must be confirmed through a series of analytical techniques.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[6] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[4] Its bifunctional nature, possessing both an electrophilic carbon and a carbonyl group, allows for its use in the synthesis of a wide variety of heterocyclic compounds.[4]

Furthermore, it is extensively used as a derivatizing agent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC).[4][5] By reacting with analytes containing functional groups such as carboxylic acids or thiols, it introduces the naphthacyl chromophore, which enhances their detection by UV or fluorescence detectors.[4] For instance, it has been employed for the derivatization of captopril in plasma for sensitive HPLC analysis.[5][8]

References

-

This compound - ChemBK. (2024-04-09). Retrieved from [Link]

-

This compound | C12H9BrO | CID 69179 - PubChem. Retrieved from [Link]

-

This compound - Análisis Vínicos. Retrieved from [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

-

Product information, this compound | P&S Chemicals. Retrieved from [Link]

Sources

- 1. This compound | C12H9BrO | CID 69179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 147480500 [thermofisher.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-溴-2′-萘乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. BROMOMETHYL 2-NAPHTHYL KETONE(613-54-7) 1H NMR [m.chemicalbook.com]

- 8. 2-Bromo-2 -acetonaphthone 99 613-54-7 [sigmaaldrich.com]

Introduction: The Analytical Imperative for a Versatile Reagent

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-2'-acetonaphthone

This compound, also known by its IUPAC name 2-bromo-1-(naphthalen-2-yl)ethanone, is a pivotal intermediate in organic synthesis and a widely used derivatizing agent in analytical chemistry.[1][2] Its utility stems from two key reactive sites: the electrophilic carbonyl group and the highly reactive α-carbon bearing a bromine atom, an excellent leaving group.[1] This structure makes it invaluable for introducing the 2-naphthoylmethyl group into various molecules, a common strategy for enhancing detection in high-performance liquid chromatography (HPLC) analyses of compounds like fatty acids and the drug captopril.[2][3]

Given its role in synthesizing complex molecular architectures and its application in quantitative analysis, unambiguous structural confirmation is paramount.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, explain the rationale behind the observed signals, and provide standardized protocols for data acquisition.

Molecular Identity:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is distinguished by two main regions: the downfield aromatic region corresponding to the naphthalene ring protons and a more upfield aliphatic region for the bromomethyl protons.[1] The integration of these signals confirms the proton count for each distinct group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.49 | Singlet | Naphthyl-H | The proton at the C1 position of the naphthalene ring is significantly deshielded by the anisotropic effect of the carbonyl group. |

| ~7.57 - 8.01 | Multiplet | Naphthyl-H (6H) | The remaining six protons on the disubstituted naphthalene ring exhibit complex splitting patterns due to spin-spin coupling.[1][4] |

| ~4.57 | Singlet | -COCH₂Br (2H) | The two methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), shifting them downfield.[4] |

Data compiled from multiple sources.[1][4] Precise chemical shifts can vary slightly based on the solvent and instrument frequency.

Expert Interpretation: The most diagnostic signal is the singlet at approximately 4.57 ppm, integrating to two protons, which is characteristic of the methylene group flanked by the carbonyl and bromine atom. The absence of coupling for this peak indicates no adjacent protons. The complex multiplet pattern between 7.5 and 8.5 ppm is typical for the protons on the naphthalene ring system, with their exact shifts influenced by the electron-withdrawing acetyl group.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts and Interpretations

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| ~190-195 | Carbonyl (C=O) | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~125-136 | Aromatic (Naphthyl) | Ten distinct signals are expected for the naphthalene ring carbons, appearing in the typical aromatic region. |

| ~30-35 | Aliphatic (-CH₂Br) | The carbon atom bonded to the electronegative bromine is shifted downfield from a typical sp³ carbon. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality NMR spectra. The choice of solvent is critical; the analyte must be soluble, and the solvent signals should not interfere with key analyte resonances. Deuterated chloroform (CDCl₃) or acetonitrile-d₃ are common choices for this compound.[2]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most telling feature is the carbonyl group of the ketone.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium |

| ~1685 | C=O Stretch | Aryl Ketone (C=O) | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic C=C | Medium |

| ~700-600 | C-Br Stretch | Alkyl Bromide (C-Br) | Medium |

Note: Data is inferred from typical functional group regions and the availability of spectra on databases such as SpectraBase and from suppliers like Thermo Scientific.[5][7] The exact position of the C=O stretch is sensitive to conjugation with the naphthalene ring.